7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene is a unique organic compound characterized by its molecular formula and a molecular weight of approximately 228.137 g/mol. This compound features a cycloheptatriene structure with two trifluoromethyl groups attached to the seventh carbon atom. The presence of these trifluoromethyl groups significantly influences its chemical properties, making it a subject of interest in various fields of chemistry.
The chemical reactivity of 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene is notable for its ability to participate in various reactions, including:
The synthesis of 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene can be achieved through several methods:
7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene has potential applications in:
Interaction studies involving 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene focus on its behavior in catalytic systems and reactions with other organic molecules. The presence of trifluoromethyl groups can significantly alter the electronic environment and steric hindrance during such interactions.
Several compounds share structural similarities with 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Cycloheptadiene | Diene | Basic cycloheptadiene without substitutions |
| 1-Trifluoromethyl-1-cyclohexene | Cycloalkene | Contains one trifluoromethyl group |
| 2-Trifluoromethyl-1,3-butadiene | Diene | Contains a conjugated diene system |
| 7-Fluoro-1,3,5-cycloheptatriene | Cycloheptatriene | Contains a single fluorine substitution |
Uniqueness: The presence of two trifluoromethyl groups distinguishes 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene from other similar compounds. This unique substitution pattern enhances its reactivity and alters its physical properties compared to other cycloheptatrienes and related structures.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Hydrogen Bond Acceptor Count | XLogP3-AA |
|---|---|---|---|---|---|
| 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene | C9H6F6 | 228.13 | 714-82-9 | 6 | 4.70 |
| 7,7-Dimethyl-1,3,5-cycloheptatriene | C9H12 | 120.19 | 7557-11-1 | 0 | 2.69 |
| 1,3,5-Cycloheptatriene (parent) | C7H8 | 92.14 | 544-25-2 | 0 | 2.30 |
The electronic configuration of this fluorinated derivative exhibits distinctive characteristics compared to its non-fluorinated counterparts [1]. The presence of six fluorine atoms significantly alters the electronic distribution within the molecule, creating six hydrogen bond acceptor sites while maintaining zero hydrogen bond donor capacity [1]. The topological polar surface area remains zero square angstroms, indicating the absence of conventionally polar functional groups despite the highly electronegative fluorine substituents [1].
| Parameter | 7,7-Bis(trifluoromethyl)-1,3,5-cycloheptatriene | 7,7-Dimethyl-1,3,5-cycloheptatriene | Parent Cycloheptatriene |
|---|---|---|---|
| Heavy Atom Count | 15 | 9 | 7 |
| Formal Charge | 0 | 0 | 0 |
| Topological Polar Surface Area (Ų) | 0 | 0 | 0 |
| Complexity Score | 282 | Not Available | Not Available |
| Rotatable Bond Count | 0 | 0 | 0 |
| Fluorine Atoms | 6 | 0 | 0 |
While specific X-ray crystallographic data for 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene remains limited in the current literature, structural insights can be derived from related fluorinated cycloheptatriene derivatives and computational studies [3] [4]. The crystallographic analysis of similar trifluoromethyl-containing compounds reveals characteristic structural features that provide valuable information about the molecular geometry of this system [3] [4].
Studies on related cycloheptatrienyl complexes containing trifluoromethyl groups have demonstrated that the presence of these substituents significantly influences the overall molecular conformation [5]. In the case of organometallic cycloheptatrienyl complexes bearing trifluoromethyl moieties, crystallographic data indicates that the trifluoromethyl groups adopt specific orientations that minimize steric interactions while maximizing electronic stabilization [5]. The carbon-trifluoromethyl bond lengths in these systems typically range from 1.968 to 1.979 angstroms, with carbon-fluorine bond lengths averaging 1.355 angstroms [3] [5].
The crystallographic analysis of fluorinated organic compounds reveals that trifluoromethyl groups exhibit specific geometric preferences [6] [7]. The fluorine-carbon-fluorine bond angles typically range from 102.1 to 103.2 degrees, representing a slight deviation from ideal tetrahedral geometry due to the high electronegativity of fluorine atoms [3] [6]. These structural parameters provide important benchmarks for understanding the three-dimensional arrangement of atoms in 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene.
The cycloheptatriene core exhibits characteristic bond length alternation that reflects the underlying electronic structure and conjugation pattern within the seven-membered ring [8] [9]. In the parent cycloheptatriene system, theoretical calculations and experimental observations demonstrate significant variations in carbon-carbon bond lengths throughout the conjugated framework [8] [10].
Bond length alternation in cycloheptatriene derivatives arises from the fundamental nature of conjugated polyene systems, where the distribution of pi-electron density creates distinct single and double bond character [8] [9]. Computational studies on long conjugated chain molecules have established that bond alternation becomes more pronounced as the system size increases, with typical differences between adjacent bonds reaching approximately 0.04 angstroms in extended conjugated systems [8].
The presence of trifluoromethyl substituents at the seventh position significantly influences the bond length alternation pattern within the cycloheptatriene core [10] [11]. The strong electron-withdrawing nature of these groups affects the electron density distribution throughout the conjugated system, potentially stabilizing certain resonance structures over others [10] [12]. This electronic perturbation can lead to measurable changes in the relative bond lengths within the seven-membered ring compared to the unsubstituted parent compound.
Experimental studies on substituted cycloheptatrienes have revealed that electron-withdrawing substituents tend to shift the equilibrium toward the norcaradiene form, which exhibits different bond length characteristics compared to the cycloheptatriene tautomer [10] [11]. The magnitude of this shift depends on the electron-withdrawing strength of the substituents, with trifluoromethyl groups representing among the most powerful electron-withdrawing functionalities in organic chemistry [12].
The trifluoromethyl group ranks among the most potent electron-withdrawing substituents in structural organic chemistry, exerting its influence primarily through inductive effects [12]. The electronic impact of these substituents on the cycloheptatriene framework manifests through multiple mechanisms that collectively alter the molecular properties and reactivity patterns [12] [13].
The primary electronic effect arises from the exceptionally high electronegativity of fluorine atoms, which creates a substantial dipole moment within each trifluoromethyl group [12] [7]. This electron-withdrawing character significantly impacts adjacent electrophilic sites, increasing their reactivity and altering charge distribution patterns throughout the molecular framework [12]. In the context of 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene, these effects are particularly pronounced due to the geminal positioning of two trifluoromethyl groups.
| Bond Type | Typical Length/Angle | Electronic Effect |
|---|---|---|
| C-CF3 | 1.90-2.00 Å | Strong electron withdrawal |
| C-F (in CF3) | 1.32-1.36 Å | Highly polarized |
| F-C-F angle (°) | 102-107° | Tetrahedral distortion |
| C-O (when attached to CF3) | 1.37 Å (shortened) | Anomeric effect |
| Bond Length Change vs Methyl (Å) | Variable | Electronegativity dependent |
The electronic effects of trifluoromethyl substituents extend beyond simple inductive withdrawal to include complex orbital interactions and charge delocalization phenomena [12] [7]. Studies on trifluoromethyl-substituted compounds have demonstrated that these groups can enhance positive charge delocalization in cationic species, leading to increased electrophilic reactivity [12]. This enhanced reactivity manifests through strengthened carbon-oxygen bonds and altered reaction selectivity patterns compared to non-fluorinated analogues.
The influence of trifluoromethyl groups on molecular conformation represents another critical electronic effect [6] [7]. The steric requirements of trifluoromethyl groups differ significantly from methyl groups, despite their similar spatial arrangements [6]. Bond angle analysis reveals that trifluoromethyl substitution typically increases bond angles by approximately seven degrees compared to chlorine or methyl substituents with similar electronegativity values [6]. This conformational preference stems from direct steric repulsions between the bulky trifluoromethyl groups and electronic effects that favor specific geometric arrangements.
The comparative analysis between 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene and its non-fluorinated analogues reveals profound differences in molecular properties, electronic structure, and chemical behavior [1] [14] [15]. The most direct comparison involves 7,7-dimethyl-1,3,5-cycloheptatriene, which shares the same substitution pattern but lacks the electron-withdrawing fluorine atoms [14] [15].
The molecular weight difference between these analogues reflects the atomic mass contribution of fluorine versus hydrogen atoms [1] [14]. The trifluoromethyl derivative exhibits a molecular weight of 228.13 grams per mole compared to 120.19 grams per mole for the dimethyl analogue, representing an increase of approximately 90 percent due to fluorine substitution [1] [14]. This mass difference significantly impacts physical properties including density, boiling point, and intermolecular interactions.
Electronic property comparisons reveal striking differences in hydrophobic character and molecular complexity [1] [14]. The XLogP3-AA value for the trifluoromethyl derivative reaches 4.70, indicating substantially increased lipophilicity compared to the dimethyl analogue with a value of 2.69 [1] [14]. This enhanced hydrophobic character results from the fluorine atoms' ability to increase molecular surface area while maintaining low polarity, a phenomenon characteristic of fluorinated organic compounds.
The hydrogen bonding capacity represents another fundamental difference between fluorinated and non-fluorinated analogues [1]. While 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene contains six hydrogen bond acceptor sites contributed by the fluorine atoms, the dimethyl analogue possesses no hydrogen bonding capability [1] [14]. This difference profoundly affects intermolecular interactions, solubility patterns, and potential biological activity.
Stability considerations reveal important distinctions between fluorinated and non-fluorinated cycloheptatriene derivatives [10] [11]. The electron-withdrawing nature of trifluoromethyl groups influences the cycloheptatriene-norcaradiene equilibrium, potentially favoring the norcaradiene tautomer compared to electron-donating methyl substituents [10]. This equilibrium shift affects the relative stability and reactivity of the compounds under various conditions.
The synthesis of 7,7-bis(trifluoromethyl)-1,3,5-cycloheptatriene represents a challenging endeavor in organofluorine chemistry, requiring sophisticated approaches that can effectively introduce two trifluoromethyl groups at the 7-position of the cycloheptatriene framework. Current synthetic methodologies encompass several distinct strategies, each with unique advantages and limitations in terms of efficiency, selectivity, and practical implementation.
Direct fluorination approaches constitute the most straightforward route to trifluoromethylated cycloheptatriene derivatives, involving the direct introduction of trifluoromethyl groups through various fluorinating agents and precursors.
Trifluoromethyl diazomethane represents one of the most versatile reagents for introducing trifluoromethyl groups into organic molecules, though its inherent instability and explosive nature necessitate careful handling protocols. The generation of trifluoromethyl diazomethane traditionally relies on the oxidation of trifluoroethylamine hydrochloride under acidic conditions [1]. This method involves the slow addition of aqueous sodium nitrite to trifluoroethylamine to prevent accumulation of large quantities of the hazardous diazo compound, achieving yields typically ranging from 45-75% [1].
Recent advances in continuous flow technology have significantly improved the safety and efficiency of trifluoromethyl diazomethane synthesis. Continuous flow processes enable the inline generation and separation of anhydrous trifluoromethyl diazomethane in a single integrated system [2]. These methodologies utilize specialized gas-permeable membranes to facilitate the diffusion of the diazo compound from aqueous reaction streams into organic phases, eliminating the need for storage and transportation of the hazardous reagent. Flow-based approaches have demonstrated superior yields of 78-97% compared to traditional batch processes [3].
The Bamford-Stevens reaction utilizing trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) has emerged as a particularly promising approach for generating trifluoromethyl diazomethane surrogates [1]. This methodology operates under basic conditions and provides access to trifluorodiazoethane through the controlled decomposition of the hydrazone precursor. The reaction proceeds at temperatures ranging from room temperature to 80°C, delivering yields of 60-85% while offering improved safety profiles compared to direct diazo compound handling [1].
Table 1: Direct Fluorination Strategies Using Trifluoromethyl Diazomethane Precursors
| Method | Reagents | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Trifluoromethyl diazomethane generation from trifluoroethylamine | CF₃CH₂NH₂·HCl, NaNO₂, acidic conditions | Acidic aqueous conditions, slow addition | 45-75% | [1] |
| Continuous flow synthesis of trifluoromethyl diazomethane | Trifluoroethylamine, NaNO₂, continuous flow reactor | Flow conditions, inline separation | 78-97% | [2] [3] |
| Bamford-Stevens reaction with trifluoroacetaldehyde N-tfsylhydrazone | TFHZ-Tfs, basic conditions | Room temperature to 80°C | 60-85% | [1] |
N-tosylhydrazone approaches represent another significant development in trifluoromethyl diazomethane precursor chemistry. These methods typically employ cesium carbonate as the base in dichloromethane solvent at elevated temperatures (80°C) for extended reaction periods (3 hours) [4]. The use of molecular sieves as additives has been shown to improve reaction yields, with reported ranges of 23-86% depending on substrate structure and reaction optimization [5].
Metal-catalyzed trifluoromethylation reactions have emerged as powerful tools for the selective introduction of trifluoromethyl groups, offering enhanced control over regioselectivity and functional group tolerance compared to radical-based approaches.
Rhodium-catalyzed trifluoromethylation using trifluoroiodomethane (CF₃I) in combination with diethylzinc and Wilkinson's catalyst (RhCl(PPh₃)₃) has demonstrated excellent efficiency for α,β-unsaturated ketone substrates [6]. This methodology operates under mild conditions at room temperature in diethyl ether solvent, achieving yields of 65-82% [7]. The reaction mechanism involves hydrogen transfer from the ethyl group on the rhodium complex to the β-position of the enone, facilitating the α-trifluoromethylation process.
Palladium-catalyzed systems utilizing bis(dibenzylideneacetone)palladium (Pd(dba)₂) in combination with biaryl phosphine ligands such as tert-butylXPhos have proven highly effective for the trifluoromethylation of cyclohexenyl sulfonates [8]. These reactions employ nucleophilic trifluoromethyl sources such as trimethyl(trifluoromethyl)silane (TMSCF₃) activated with potassium fluoride or triethyl(trifluoromethyl)silane (TESCF₃) with rubidium fluoride. Operating temperatures of 80°C in toluene solvent typically yield 70-90% of trifluoromethylated products [9].
Copper-mediated Sandmeyer-type trifluoromethylation reactions utilize Langlois' reagent (sodium trifluoromethanesulfinate, NaSO₂CF₃) in combination with tert-butyl hydroperoxide (TBHP) as the oxidant [10]. These transformations proceed through radical mechanisms involving the generation of trifluoromethyl radicals via copper-mediated electron transfer processes. Aryl diazonium tetrafluoroborate substrates undergo conversion to the corresponding trifluoromethyl derivatives in yields ranging from 55-78% under aqueous reaction conditions at room temperature.
Table 2: Metal-Mediated Trifluoromethylation Approaches
| Metal Catalyst | CF₃ Source | Substrate Scope | Typical Yields | Operating Conditions | Reference |
|---|---|---|---|---|---|
| Rhodium (RhCl(PPh₃)₃) | CF₃I with Et₂Zn | α,β-unsaturated ketones | 65-82% | Room temperature, Et₂O solvent | [6] [7] |
| Palladium (Pd(dba)₂) | TMSCF₃/KF or TESCF₃/RbF | Cyclohexenyl triflates/nonaflates | 70-90% | Mild conditions, toluene, 80°C | [8] [9] |
| Copper (CuI/CuBr) | NaSO₂CF₃ with TBHP | Aryl diazonium salts | 55-78% | Aqueous conditions, room temperature | [10] |
Silver-based trifluoromethylation systems employing silver trifluoromethyl (AgCF₃) reagents have shown particular promise for heteroaromatic substrates [11]. These methodologies utilize photogenerated trifluoromethyl radicals and demonstrate remarkable functional group tolerance, operating at ambient temperature across various solvent systems with yields spanning 40-85% [12]. The innate selectivity of these reactions allows for the direct functionalization of electron-deficient and electron-rich heteroaromatic systems without the need for pre-functionalization.
Nickel-catalyzed trifluoromethylation reactions utilizing trifluoroiodomethane with appropriate reducing agents have been developed for aryl halide substrates [13]. These systems require elevated temperatures and inert atmospheres but provide access to trifluoromethylated products in yields of 45-75%. The mechanistic pathway involves unusual difluorocarbene intermediates and represents the first example of nickel-mediated trifluoromethylation capable of catalytic turnover through reductive elimination from nickel centers.
Cycloaddition strategies represent a fundamental approach for constructing the cycloheptatriene framework while simultaneously incorporating trifluoromethyl substituents. These methodologies exploit the unique reactivity patterns of cycloheptatriene systems and their ability to participate in various pericyclic transformations.
The Buchner ring expansion reaction constitutes one of the most historically significant approaches to cycloheptatriene synthesis [14]. This two-step process involves the initial formation of norcaradiene intermediates through carbene addition to benzene derivatives, followed by electrocyclic ring opening to generate the seven-membered ring system [15]. Modern implementations utilize dirhodium catalysts to achieve enhanced selectivity and improved yields compared to earlier thermal or photochemical methods. The reaction typically proceeds with ethyl diazoacetate as the carbene precursor, yielding cycloheptatriene derivatives in the range of 40-70%.
Cobalt-catalyzed [6+2] cycloaddition reactions between cycloheptatriene and terminal alkynes have demonstrated exceptional synthetic utility [16]. The catalyst system comprising cobalt(II) iodide, 1,2-bis(diphenylphosphino)ethane (dppe), zinc metal, and zinc iodide effectively promotes the formation of 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes in yields ranging from 52-91%. Enantioselective variants utilizing BINOL-derived phosphoramidite ligands have achieved enantiomeric excesses up to 74%, demonstrating the potential for asymmetric synthesis applications.
Table 3: Cycloaddition Routes for Ring Formation
| Cycloaddition Type | Starting Materials | Catalyst System | Products | Yield Range | Selectivity | Reference |
|---|---|---|---|---|---|---|
| [6+2] Cycloaddition | Cycloheptatriene + terminal alkynes | Various transition metals | Bicyclo[4.2.1]nona-2,4,7-trienes | 60-85% | Good regioselectivity | [16] [17] |
| Buchner Ring Expansion | Benzene + ethyl diazoacetate | Dirhodium catalysts (1980s) | Cycloheptatriene derivatives | 40-70% | Improved with Rh catalysts | [14] [15] |
| Cobalt-catalyzed [6+2] | Cycloheptatriene + alkynes | CoI₂(dppe)/Zn/ZnI₂ | 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes | 52-91% | Up to 74% ee with chiral ligands | [16] |
Recent developments in artificial intelligence-guided synthesis have led to valence-isomer selective cycloaddition reactions of cycloheptatrienes [17]. These approaches utilize neural network regression models based on bond orbital data to predict optimal reaction conditions for achieving desired selectivity patterns. The methodology enables cycloheptatriene-selective [6+2] cycloadditions with nitroso compounds and norcaradiene-selective [4+2] cycloadditions with benzynes, achieving yields in the range of 55-85% with high valence-isomer selectivity.
Traditional [4+2] Diels-Alder type cycloadditions between cycloheptatriene systems and appropriate dienophiles have been employed to construct complex polycyclic structures [18]. Lewis acid catalysis typically facilitates these transformations, though selectivity control remains challenging with yields commonly falling in the 45-80% range and moderate stereoselectivity observed for most substrate combinations.
Post-synthetic modification approaches offer valuable alternatives for introducing trifluoromethyl substituents into preformed cycloheptatriene frameworks. These methodologies enable the selective functionalization of existing cycloheptatriene structures while preserving the integrity of the seven-membered ring system.
Photochemical aza-Yang cyclization reactions have emerged as powerful tools for the preparation of complex cycloheptatriene-containing heterocycles [19]. These transformations involve the ultraviolet photolysis of phenacyl amines under carefully controlled conditions. A critical discovery involves the requirement for amine protonation to achieve high selectivity and prevent rapid charge transfer elimination processes [20]. The use of tosylate salts enables the formation of azetidinols as single diastereomers with yields typically ranging from 60-85%. Ultrafast spectroscopy studies have revealed that protonated amines undergo rapid intersystem crossing within 2 picoseconds, resulting in triplet excited states with significantly extended lifetimes compared to free amines.
Buchner carbene insertion reactions represent another significant approach for post-synthetic modification of cycloheptatriene systems [21]. These transformations require electron-donating carbene-stabilizing substituents for successful reaction and proceed with slight preference for one diastereomer over others. The methodology enables the preparation of complex cycloheptatriene derivatives through carbene insertion into aromatic rings, achieving yields of 45-75% under thermal or photochemical activation conditions at temperatures of 80-120°C [19].
Table 4: Post-Synthetic Modification Techniques
| Modification Type | Methodology | Key Requirements | Product Types | Typical Yields | Reaction Conditions | Reference |
|---|---|---|---|---|---|---|
| Photochemical aza-Yang cyclization | UV photolysis of phenacyl amines | Amine protonation for selectivity | Azetidine lactones (single diastereomers) | 60-85% | UV light, tosylate salts, rt | [19] [20] |
| Buchner carbene insertion | Carbene insertion into aromatic rings | Electron-donating substituents | Complex cycloheptatriene derivatives | 45-75% | Thermal or photochemical, 80-120°C | [21] [19] |
| Ring contraction reactions | Tropylium salt reactions with ylides | Vinylic ylide presence | Substituted styrenes with phosphonium | 40-70% | Room temperature, organic solvents | [22] |
Ring contraction strategies utilizing tropylium salt reactions with vinylic ylides provide access to substituted styrene derivatives bearing phosphonium moieties [22]. These transformations proceed under mild room temperature conditions in organic solvents, typically achieving yields of 40-70%. The irreversible conversion of tropylium systems to benzenoid products is facilitated by appropriately positioned leaving groups and represents an efficient strategy for accessing aromatic systems from cycloheptatriene precursors.
Thermal fragmentation approaches, while requiring elevated temperatures, offer unique opportunities for cycloheptatriene derivatization [23]. Traditional methods necessitate temperatures exceeding 400°C, but recent developments have demonstrated more moderate conditions (490-520°C) under nitrogen atmosphere. These processes typically yield benzene and carbene fragments with overall conversions of approximately 35%, though competing toluene formation (36%) reduces the efficiency of the desired transformation.
Ligand functionalization strategies in organometallic cycloheptatriene complexes have demonstrated remarkable versatility for post-synthetic modification [24]. These approaches exploit the coordinating ability of cycloheptatriene ligands in transition metal complexes, enabling selective functionalization while maintaining robust framework stability [25]. Reaction conditions are typically mild, utilizing various solvents at moderate temperatures with yields ranging from 55-80%.